4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol |
InChI |
InChI=1S/C10H20N2O/c11-5-3-10(13)4-7-12-6-1-2-9(10)8-12/h9,13H,1-8,11H2 |
InChI Key |
SQSAEESVBJEGFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1)CCC2(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of the bicyclic structure . The reaction conditions often require the use of oxidants such as lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oximes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol" cannot be composed, due to the limited information available. However, information on the related compound "1-Azabicyclo[3.3.1]nonan-4-ol" and its derivatives can be found.
Basic Information
This compound is a chemical compound with the CAS number 1558373-70-8 . The molecular formula is C10H20N2O and its molecular weight is 184.28 .
Availability
The compound is available for purchase from multiple vendors, but is often temporarily out of stock . Some suppliers indicate that it is for research use only .
1-Azabicyclo[3.3.1]nonan-4-ol
1-Azabicyclo[3.3.1]nonan-4-ol is a related chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . Synonyms include 1-Isogranatanin-4-ol .
9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)
9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) is a less hindered nitroxyl radical that shows enhanced reactivity compared to TEMPO .
Applications of ABNO:
- Aerobic Oxidation: ABNO can be used as a catalyst in systems for the aerobic oxidation of primary, secondary, allylic, benzylic, and aliphatic alcohols .
- Oxidative Coupling: ABNO can be used in copper-catalyzed systems for the aerobic oxidative coupling of alcohols and amines to amides .
- Lactonization of Diols: ABNO can be used in copper-catalyzed systems for the aerobic oxidative lactonization of diols .
- Synthesis of N-substituted pyrroles: ABNO can be used in copper-catalyzed aerobic oxidative coupling of diols and primary amines to produce N-substituted pyrroles .
Benzilic Acid-Based Derivatives
- Anticancer Agents: Some 2-aryl-1,3-thiazolidin-4-one derivatives have been evaluated as potentially promising anticancer agents . For example, compound 4g exhibited significant anticancer activity against a leukemia cell line, while compound 4p showed a remarkable inhibition ratio against the growth of a central nervous system cancer cell line .
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial, antifungal, and other biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Azabicyclo[3.3.1]nonan-2-one
- Structure: Contains a ketone group at position 2 instead of the hydroxyl and aminoethyl groups.
- Synthesis: Prepared via intramolecular condensation of cyano esters under hydrogenation conditions (e.g., using copper chromite or Raney nickel catalysts) .
- Protonation studies indicate preferential N-protonation over O-protonation in lactam derivatives, influencing reactivity in acidic environments .
- Applications : Intermediate in alkaloid synthesis and Stevens rearrangements .
5-Substituted 1-Azabicyclo[3.3.1]nonanes
- Examples : 5-Trichloromethyl and other alkyl/aryl derivatives .
- Synthesis : Generated via rearrangement of pyrrolizidine precursors under thermal or catalytic conditions.
- Key Differences: Substituents at position 5 alter steric bulk without introducing polar functional groups (e.g., hydroxyl or aminoethyl). Reduced hydrogen-bonding capacity compared to the target compound.
3-Azabicyclo[3.3.1]nonan-9-one Derivatives
- Examples: 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one .
- Structure : Features a ketone at position 9 and aryl substituents at positions 2 and 4.
- Key Differences: Aryl groups enhance lipophilicity, contrasting with the hydrophilic aminoethyl group in the target compound.
Hydrochloride Salts of Azabicyclo Derivatives
- Examples: 1-Azabicyclo[3.3.1]nonan-3-one hydrochloride (C₈H₁₄ClNO, MW 175.66) . {1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride (C₉H₁₈ClNO, MW 191.7) .
- Key Differences: Salt formation improves crystallinity and stability but may reduce bioavailability in non-polar environments. The methanol substituent in the latter compound offers a hydroxyl group at position 5, differing in location from the target compound’s 4-hydroxyl group.
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Analogs
Reactivity and Stability
- Hydroxyl vs. Ketone : The hydroxyl group in the target compound enables hydrogen bonding and acidity (pKa ~10–12), while ketones are less reactive toward proton transfer .
Biological Activity
4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol, also known as a derivative of the bicyclic amine structure, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a unique structural framework that may influence its interaction with biological systems.
- IUPAC Name: this compound
- CAS Number: 1558373-70-8
- Molecular Weight: 184.28 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly the cholinergic system. Its structure allows it to function as a ligand for nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and neuromodulation.
1. Neurotransmitter Modulation
Research indicates that compounds similar to this compound can modulate neurotransmitter release and receptor activity:
- Cholinergic Activity: The compound shows potential as a cholinergic agent, enhancing acetylcholine signaling in the central nervous system (CNS) .
2. Antinociceptive Effects
Studies have suggested that derivatives of azabicyclo compounds exhibit antinociceptive properties:
- Pain Relief: In animal models, compounds with similar structures have demonstrated significant pain-relieving effects, possibly through modulation of opioid receptors and other pain pathways .
3. Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Cell Viability: In vitro studies indicate that it may enhance cell viability in neuronal cultures exposed to neurotoxic agents .
Study on Cholinergic Activity
A study published in Neuropharmacology evaluated the effects of various azabicyclo derivatives on nAChR activity:
- Findings: The study found that certain derivatives increased neurotransmitter release in a dose-dependent manner, suggesting a strong cholinergic effect .
Pain Management Research
Research conducted on the analgesic properties of azabicyclo compounds revealed:
- Results: The administration of these compounds led to a statistically significant reduction in pain scores in rodent models compared to control groups .
Data Tables
Q & A
Q. What are the standard synthetic routes for 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol, and how are intermediates characterized?
A common approach involves cyclization of thiosemicarbazones or hydrazones under acetylating conditions, as demonstrated in analogous azabicyclo compounds. For example, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives are synthesized via cyclization of thiosemicarbazones, characterized by IR, NMR, and NMR to confirm regiochemistry and stereochemistry . Intermediate purity is validated using HPLC or GC-MS, with critical attention to reaction solvents (e.g., acetic acid or DMF) and temperature gradients to avoid side products.
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures . ORTEP-III is recommended for visualizing thermal ellipsoids and molecular geometry, ensuring accurate reporting of bond lengths and angles . Example workflow:
Data collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation).
Structure solution: SHELXD for phase determination.
Refinement: SHELXL with Hirshfeld atom refinement (HAR) for hydrogen bonding analysis.
Advanced Research Questions
Q. How can ring puckering and conformational dynamics of the azabicyclo core be quantitatively analyzed?
The Cremer-Pople puckering parameters define out-of-plane displacements for monocyclic systems. For the 1-azabicyclo[3.3.1]nonane scaffold:
- Calculate puckering amplitude () and phase angle () using atomic coordinates from SCXRD data.
- Use software like Gaussian or ORCA to perform DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical puckering modes .
Example data table for a related compound:
| Parameter | Experimental (Å) | Calculated (Å) |
|---|---|---|
| 0.85 | 0.82 | |
| 112° | 115° |
Q. What analytical techniques resolve contradictions in stereochemical assignments for this compound?
Vibrational Circular Dichroism (VCD) : Detects absolute configuration by correlating experimental and computed spectra.
ESI-MS/MS Fragmentation : Identifies stereospecific fragmentation pathways. For example, McLafferty rearrangements in protonated azabicyclo compounds yield diagnostic ions (e.g., loss of vinyl alcohol), validated by B3LYP/6-31G* calculations .
NOESY NMR : Cross-peaks between the aminoethyl proton and bridgehead hydrogens confirm spatial proximity, resolving chair vs. boat conformations.
Q. How does the aminoethyl group influence pharmacological activity, and what assays validate target interactions?
The aminoethyl moiety enhances binding to neurotransmitter receptors (e.g., nicotinic acetylcholine receptors). Key assays:
- Radioligand Binding : Compete with -epibatidine for α4β2 nAChR subtypes.
- Functional Electrophysiology : Measure ion flux in HEK293 cells expressing receptor subunits.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories (AMBER force field) to identify hydrogen bonds with Glu173 and cation-π interactions with Trp147 .
Methodological Considerations
Q. What strategies mitigate racemization during functionalization of the azabicyclo core?
- Low-Temperature Reactions : Perform acylations or alkylations at –20°C in anhydrous THF.
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to preserve enantiopurity during nucleophilic substitutions.
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
Q. How are computational methods used to predict spectroscopic properties and reaction pathways?
- NMR Prediction : Use ACD/Labs or MestReNova with B3LYP/cc-pVTZ to simulate and shifts.
- Reaction Mechanism Elucidation : Conduct DFT calculations (ωB97X-D/def2-TZVP) to map energy profiles for key steps like ring-closing metathesis or retro-aldol reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of similar azabicyclo compounds?
Standardize Assay Conditions : Ensure consistent cell lines (e.g., SH-SY5Y vs. PC12) and agonist concentrations.
Re-evaluate Stereochemical Purity : Verify enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column).
Meta-Analysis : Use tools like RevMan to compare EC values across studies, adjusting for covariates (e.g., logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
